N-(2-ethylphenyl)pentanamide

Description

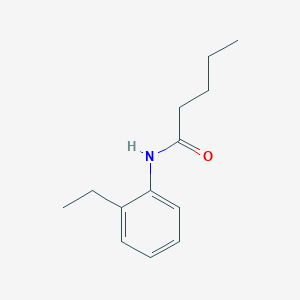

N-(2-ethylphenyl)pentanamide is a synthetic amide derivative characterized by a pentanamide backbone linked to a 2-ethylphenyl group. The ethyl substituent at the phenyl ring’s ortho position may influence steric effects, solubility, and biological activity compared to para-substituted analogs.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.3 g/mol |

IUPAC Name |

N-(2-ethylphenyl)pentanamide |

InChI |

InChI=1S/C13H19NO/c1-3-5-10-13(15)14-12-9-7-6-8-11(12)4-2/h6-9H,3-5,10H2,1-2H3,(H,14,15) |

InChI Key |

ROPUNRZPMCQAGI-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC=CC=C1CC |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC=C1CC |

solubility |

30.8 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

N-(4-Methoxyphenyl)pentanamide

- Key Features : Methoxy group at the phenyl ring’s para position.

- Pharmacological Activity : Demonstrates anthelmintic activity against Toxocara canis larvae, with time- and concentration-dependent efficacy similar to albendazole but lower cytotoxicity (cell viability reduction <5% vs. albendazole’s 30–50%) .

- Physicochemical Properties: High water solubility (LogP = 2.5), topological polar surface area (TPSA = 49 Ų), and blood-brain barrier (BBB) permeability predicted in silico .

- Synthesis: Achieved via coupling of 4-anisidine and pentanoic acid, yielding 69% purity with straightforward purification .

Sulfonamide-Functionalized Pentanamide Derivatives

Examples include N4-valeroylsulfathiazole (23) and N4-valeroylsulfanilamide (25) ():

- Key Features : Sulfonamide groups linked to phenyl-pentanamide cores.

- Physicochemical Properties :

Piperazine-Modified Pentanamides

Examples include compound 7d ():

- Key Features : Pentanamide linked to thiophenyl and piperazine groups.

- Synthesis : Achieved via multi-step reactions with 34–45% yields, requiring chromatographic purification .

Comparative Data Table

*Estimated based on structural analogs.

Key Findings from Structural Comparisons

Substituent Position and Bioactivity :

- The para-methoxy group in N-(4-methoxyphenyl)pentanamide enhances solubility and anthelmintic activity compared to the ortho-ethyl substituent in this compound, which may reduce polarity and increase logP .

- Steric hindrance from the ethyl group in the ortho position could limit interactions with parasitic targets compared to para-substituted analogs.

Functional Group Impact: Sulfonamide derivatives exhibit distinct antitubercular activity due to sulfonamide’s role in disrupting folate synthesis in Mycobacterium tuberculosis .

Synthesis Complexity :

- N-(4-methoxyphenyl)pentanamide is synthesized in fewer steps (69% yield) compared to piperazine derivatives (34–45% yields) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.